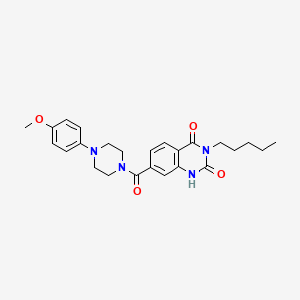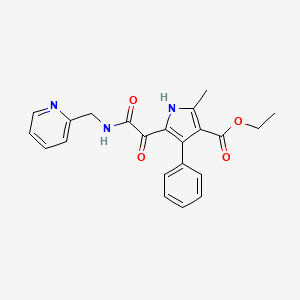![molecular formula C16H23N5O B3006959 3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2200394-68-7](/img/structure/B3006959.png)
3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic structure and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and related chemical reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclization and functional group transformations. For instance, the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives involves a two-step process starting from 2-cyanopridine . Similarly, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole includes steps such as etherification, hydrazonation, cyclization, and reduction . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using computational methods such as Density Functional Theory (DFT) and Hartree–Fock (HF) calculations, as well as experimental techniques like X-ray crystallography and spectroscopy. For example, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined using HF and DFT methods . Theoretical calculations can provide detailed information on bond lengths, bond angles, and torsion angles, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be quite diverse, depending on the functional groups present. For instance, the compound 2,6-bis{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridine can coordinate to metal ions like Cu(II) in solution, which suggests potential applications in coordination chemistry . The reactivity of the target compound could similarly be influenced by the presence of the triazole and piperidine moieties, which may participate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the vibrational frequencies and infrared intensities of a molecule can be determined experimentally and compared with theoretical predictions . The molecular electrostatic potential (MEP) map can provide insights into the reactivity of the molecule, such as nucleophilic and electrophilic sites . The solubility, melting point, and stability of the compound can also be important physical properties that are determined by the molecular structure and substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Research demonstrates the utility of copper-catalyzed reactions for introducing functional groups into pyridine derivatives, facilitating the synthesis of polyfunctionalized piperidine derivatives with unconventional substitution patterns. Such methodologies could be applicable for synthesizing and modifying compounds similar to the one , highlighting its potential utility in the development of new chemical entities with diverse biological activities (Crotti, Berti, & Pineschi, 2011).
Structural and Theoretical Studies
- The molecular structure and theoretical studies of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, provide insights into the electronic and geometric parameters critical for the activity of such molecules. Such studies, including experimental and theoretical (HF and DFT) analyses, offer a foundation for understanding how structural features influence the chemical and biological properties of compounds including the one of interest (Gumus et al., 2018).
Biological Applications
- Piperidine derivatives have been investigated for their corrosion inhibition properties on metals, suggesting potential applications in materials science for protecting against corrosion. This highlights a non-biological scientific application for piperidine-related compounds, indicating the versatility of such structures in various research domains (Kaya et al., 2016).
Drug Development and Medicinal Chemistry
- The exploration of piperidine derivatives in medicinal chemistry, including their synthesis and pharmacological evaluation for activities such as antiarrhythmic and antihypertensive effects, showcases the potential of compounds with similar structural features in drug discovery and development. This highlights the importance of such compounds in the search for new therapeutic agents with specific pharmacological profiles (Malawska et al., 2002).
Antitumor Activity
- The synthesis and evaluation of bis-indole derivatives, which include pyridine or piperazine links, for their antitumor activity underline the significance of structurally complex molecules in cancer research. These findings suggest potential applications of the discussed compound in developing novel antitumor agents, given its complex structure that could be optimized for interacting with biological targets involved in cancer progression (Andreani et al., 2008).
Wirkmechanismus
Target of Action
It is known that compounds containing a 1,2,4-triazole ring, such as this one, often target enzymes involved in the biosynthesis of sterols, particularly the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to interact with their targets by inhibiting the enzyme activity, thereby disrupting the biosynthesis of essential sterols . This results in changes at the cellular level, affecting the integrity and function of cell membranes.
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway, given its structural similarity to other 1,2,4-triazole derivatives . By inhibiting key enzymes in this pathway, it can disrupt the production of essential sterols, leading to downstream effects such as altered cell membrane function and potential cell death.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-13-4-3-7-17-16(13)22-11-14-5-8-21(9-6-14)10-15-19-18-12-20(15)2/h3-4,7,12,14H,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDATXJRSUNAWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3006876.png)


![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)
![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)